3-methoxy-4-nitro-1H-pyrazole
Overview
Description
3-Methoxy-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound features a methoxy group at the third position and a nitro group at the fourth position on the pyrazole ring. Pyrazoles are known for their versatility and wide range of applications in medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
Mode of Action
It is known that the substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their broad range of pharmacological properties .
Pharmacokinetics
The molecular weight of 143101 and a boiling point of 3754±220 °C at 760 mmHg are reported , which could influence its pharmacokinetic properties.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .
Action Environment
It is recommended to store such compounds in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can modulate the activity of enzymes and affect metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the activity of other enzymes and cofactors, thereby modulating overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within different cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 3-methoxy-4-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3-methoxy-1H-pyrazole with nitric acid to introduce the nitro group at the fourth position. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions .
Chemical Reactions Analysis
3-Methoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted pyrazoles .
Scientific Research Applications
3-Methoxy-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a selective inhibitor in various biochemical pathways.
Industry: The compound finds use in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
3-Methoxy-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as 3-methyl-4-nitro-1H-pyrazole and 3-aminopyrazole . While these compounds share a similar core structure, the presence of different substituents imparts unique properties and reactivity. For instance, 3-methyl-4-nitro-1H-pyrazole is used as a reactant in the preparation of brain-penetrant inhibitors , whereas 3-aminopyrazole is explored for its role in the synthesis of condensed heterocyclic systems .
Properties
IUPAC Name |
5-methoxy-4-nitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-10-4-3(7(8)9)2-5-6-4/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNYWXCDHONDOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400152 | |
Record name | 3-methoxy-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400755-41-1 | |
Record name | 3-methoxy-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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